1-Hydroxybenzimidazole

Tautomerism NMR spectroscopy Physicochemical profiling

1-Hydroxybenzimidazole (CAS 59118-51-3), also designated as benzimidazole N-oxide or 1H-benzimidazol-1-ol, is a heterocyclic small molecule (C₇H₆N₂O, MW 134.14 g/mol) belonging to the benzimidazole N-oxide subclass. Unlike the parent benzimidazole (CAS 51-17-2), the N¹-hydroxy substitution introduces a prototropic tautomeric equilibrium between the N-hydroxy and N-oxide forms, a feature that is solvent-tunable and absent in the 2-hydroxy positional isomer (CAS 615-16-7), which exists predominantly as the benzimidazolone keto tautomer.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 59118-51-3
Cat. No. B8796915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxybenzimidazole
CAS59118-51-3
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2O
InChIInChI=1S/C7H6N2O/c10-9-5-8-6-3-1-2-4-7(6)9/h1-5,10H
InChIKeyIRSPCJLMPFDMGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxybenzimidazole (CAS 59118-51-3): Procurement-Grade Physicochemical and Structural Baseline for Benzimidazole N-Oxide Research


1-Hydroxybenzimidazole (CAS 59118-51-3), also designated as benzimidazole N-oxide or 1H-benzimidazol-1-ol, is a heterocyclic small molecule (C₇H₆N₂O, MW 134.14 g/mol) belonging to the benzimidazole N-oxide subclass . Unlike the parent benzimidazole (CAS 51-17-2), the N¹-hydroxy substitution introduces a prototropic tautomeric equilibrium between the N-hydroxy and N-oxide forms, a feature that is solvent-tunable and absent in the 2-hydroxy positional isomer (CAS 615-16-7), which exists predominantly as the benzimidazolone keto tautomer [1][2]. This tautomeric behavior confers distinct reactivity, hydrogen-bonding capacity, and biological recognition properties that are not achievable with non-N-oxide benzimidazole analogs. The compound serves as the foundational scaffold for several therapeutically investigated derivative classes, including antivirulence agents targeting AraC-family transcription factors, multitarget-directed ligands for Alzheimer's disease, N-oxyl radical catalysts for C–H functionalization, and HDAC inhibitors [3][4][5].

Why 1-Hydroxybenzimidazole Cannot Be Replaced by Benzimidazole or 2-Hydroxybenzimidazole in Research and Industrial Applications


The position of the hydroxy substituent on the benzimidazole core is not a minor structural variation—it fundamentally dictates tautomeric identity, electronic distribution, hydrogen-bond donor/acceptor topology, and biological target engagement. 1-Hydroxybenzimidazole participates in an N-hydroxy ⇌ N-oxide equilibrium whose position is quantitatively proportional to the solvent pKa, whereas 2-hydroxybenzimidazole exists overwhelmingly as the keto (benzimidazolone) form with distinct hydrogen-bonding geometry and no N-oxide character [1][2]. These differences propagate into measurable outcomes: the N-hydroxybenzimidazole scaffold is the pharmacophore responsible for ExsA/LcrF DNA-binding inhibition (IC₅₀ range 0.8–45 μM across derivatives), while 2-hydroxybenzimidazole is essentially inactive against CYP1A1 (used as a negative control in SAR studies) and shows only 5.0% inhibition of D-amino acid oxidase at 20 μM [3][4]. In C–H functionalization catalysis, only the 1-hydroxy isomer generates the requisite N-oxyl radical; the 2-hydroxy isomer cannot participate in this chemistry. Substituting the 1-hydroxy isomer with 2-hydroxybenzimidazole, 5-hydroxybenzimidazole, or unsubstituted benzimidazole in any of these contexts would result in loss of the defining reactivity or biological activity [5].

Quantitative Differentiation of 1-Hydroxybenzimidazole vs. Closest Analogs: Head-to-Head and Cross-Study Evidence


Tautomeric Identity: Solvent-Tunable N-Hydroxy/N-Oxide Equilibrium vs. Static Benzimidazolone Form of 2-Hydroxybenzimidazole

Quantitative ¹⁵N NMR spectroscopy demonstrates that unsubstituted 1-hydroxybenzimidazole exists in a dynamic N-hydroxy ⇌ N-oxide tautomeric equilibrium, with the proportion of the N-hydroxy form scaling linearly with the pKa of the solvent employed [1]. DFT calculations confirm that in the gas phase the N-hydroxy tautomer is more stable than the N-oxide, whereas in solution the equilibrium position depends on hydrogen-bond formation involving the N-hydroxy/N-oxide moiety [2]. In stark contrast, 2-hydroxybenzimidazole exists predominantly as the keto tautomer (2-benzimidazolone / 2(3H)-benzimidazolone) in both solution and solid state, as established by IR spectroscopy and fluorescence studies—meaning it cannot access N-oxide character under any solvent condition [3]. This fundamental difference means that only the 1-hydroxy isomer can serve as an N-oxyl radical precursor or participate in N-oxide-specific molecular recognition events.

Tautomerism NMR spectroscopy Physicochemical profiling DFT calculations

Antivirulence Target Engagement: N-Hydroxybenzimidazole Scaffold Inhibits AraC-Family Transcription Factors with Defined IC₅₀ Range While Sparing Bacterial Growth

The N-hydroxybenzimidazole scaffold (for which 1-hydroxybenzimidazole is the minimal pharmacophoric unit) demonstrates concentration-dependent inhibition of ExsA-DNA binding with IC₅₀ values spanning 8–45 μM across a characterized panel of derivatives [1]. In the Yersinia LcrF system, specific derivatives achieve substantially higher potency: compound 14 (acrylamide linker) IC₅₀ = 3.9 μM, compound 20 (4-CH₃ phenyl) IC₅₀ = 0.8 μM, compound 16 (unsubstituted phenyl) IC₅₀ = 6.9 μM [2]. Crucially, these inhibitors exhibit no measurable antibacterial activity in vitro (MIC > 100 μg/mL for representative compounds), confirming they act through an antivirulence mechanism distinct from traditional antibiotics [2]. The interaction is specific to the DNA-binding domain: the unrelated DNA-binding protein Vfr was unaffected by N-hydroxybenzimidazoles, and differential sensitivities between ExsA and LcrF (79% sequence identity in the DNA-binding domain) were observed [1]. This mechanism-based selectivity profile is not achievable with 2-hydroxybenzimidazole, which lacks activity against CYP1A1 (used as negative control) and shows only 5.0% DAAO inhibition at 20 μM (IC₅₀ > 100 μM) [3].

Antivirulence Pseudomonas aeruginosa Type III secretion Transcription factor inhibition DNA-binding

Lipid Peroxidation Inhibition: Tissue-Specific and Derivative-Dependent Activity within the Hydroxybenzimidazole Series

In a direct head-to-head comparison, oxybenzimidazole (OBI, i.e., 1-hydroxybenzimidazole) strongly inhibited lipid peroxidation (LPO) in liver microsomes but showed no activity in brain synaptosomes, demonstrating tissue-specific antioxidant action [1]. Within the same study, the alkoxy derivative AOBI (alkyloxybenzimidazole) was more potent than OBI in both ascorbate-dependent and NADPH-dependent LPO in microsomes, while AEBI (alkylethoxybenzimidazole) completely failed to inhibit LPO in microsomes—establishing a clear structure-activity gradient among close analogs [1]. The antioxidant effect of both OBI and AOBI was more pronounced in ascorbate-dependent than NADPH-dependent LPO, indicating context-dependent efficacy. This tissue- and derivative-specific pattern is not observed with 5-hydroxybenzimidazole, which inhibits UV-induced cardiolipin peroxidation via a distinct photoprotective mechanism [2].

Lipid peroxidation Antioxidant Membrane stabilization Liver microsomes

Lipophilicity Differentiation: Comparable LogP but Distinct LogD₇.₄ Profile vs. Benzimidazole and 2-Hydroxybenzimidazole

1-Hydroxybenzimidazole exhibits an ACD/LogP of 1.31 and a reported experimental LogP of approximately 1.27, which is nearly identical to the parent benzimidazole (LogP = 1.32) but measurably higher than 2-hydroxybenzimidazole (LogP = 1.17) . However, the critical differentiation emerges at physiological pH: the ACD/LogD₇.₄ of 1-hydroxybenzimidazole is 0.63, whereas 2-hydroxybenzimidazole (predominantly the benzimidazolone form) has a markedly different ionization profile due to the distinct tautomeric state . The polar surface area (PSA) of 1-hydroxybenzimidazole is 38.05 Ų, and the compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors, placing it within favorable drug-like chemical space (zero Rule-of-5 violations) [1]. The combination of moderate lipophilicity with low LogD₇.₄ suggests acceptable membrane permeability potential while maintaining aqueous solubility adequate for in vitro assay conditions.

Lipophilicity LogP LogD Drug-likeness Physicochemical properties

Synthetic Versatility as an N-Oxyl Radical Platform: Exclusive Reactivity of the N-Hydroxybenzimidazole Scaffold for C–H Functionalization

1-Hydroxybenzimidazole serves as the parent structure for a novel class of N-oxyl radicals that enable metal-free direct C–H functionalization reactions—a synthetic capability not accessible from 2-hydroxybenzimidazole or 5-hydroxybenzimidazole [1]. The N-hydroxy moiety at the 1-position is essential for generating the catalytically active N-oxyl radical species. Yoshii et al. (2020) demonstrated that the structurally modifiable features of the N-hydroxybenzimidazole platform enabled facile tuning of catalytic performance, and developed a metal-free approach for the synthesis of acyl fluorides via direct C–H fluorination of aldehydes under mild conditions [1]. This reactivity relies specifically on the N–OH bond dissociation energy and radical stability conferred by the benzimidazole ring—properties unique to the 1-hydroxy substitution pattern. By contrast, 2-hydroxybenzimidazole (benzimidazolone form) possesses no N–OH bond and cannot generate the corresponding N-oxyl radical, making it chemically inert under the same conditions.

C–H functionalization N-oxyl radicals Organocatalysis Synthetic methodology Acyl fluorides

Multi-Target Directed Ligand (MTDL) Design: Hydroxybenzimidazole-Donepezil Hybrids Demonstrate Polypharmacology Not Achievable with Donepezil Alone

In a systematic study of hydroxybenzimidazole-donepezil (DNP-BIM) hybrids as multi-target directed ligands for Alzheimer's disease, the hydroxyphenylbenzimidazole unit conferred metal-chelating and Aβ-aggregation inhibitory properties that are absent from donepezil alone [1]. While the parent drug donepezil is a potent single-target AChE inhibitor (IC₅₀ = 0.026 μM), the DNP-BIM hybrids demonstrated AChE inhibition in the low micromolar to nanomolar range alongside Cu(II) and Zn(II) chelation via the bidentate BIM moiety, and reduction of Aβ-induced neuroblastoma cell toxicity (compounds 9 and 10 showed the highest protection) [1]. In silico pharmacokinetic profiling indicated that all non-nitro derivatives had favorable oral bioavailability potential. This polypharmacology—combining cholinergic enhancement, metal homeostasis, and Aβ toxicity attenuation in a single molecular entity—is a direct consequence of incorporating the hydroxybenzimidazole pharmacophore and is not achievable with donepezil or benzimidazole alone.

Alzheimer's disease Multi-target directed ligands Acetylcholinesterase Amyloid-beta Metal chelation

High-Confidence Application Scenarios for 1-Hydroxybenzimidazole Based on Quantitative Differentiation Evidence


Antivirulence Drug Discovery: High-Throughput Screening of AraC-Family Transcription Factor Inhibitors

Procure 1-hydroxybenzimidazole as the minimal pharmacophoric scaffold for constructing focused libraries targeting ExsA, LcrF, and related AraC-family transcription factors. The scaffold has been validated to inhibit ExsA-DNA binding with IC₅₀ values between 8–45 μM, and optimized derivatives (e.g., acrylic amide-linked analogs) achieve sub-micromolar potency (IC₅₀ = 0.8 μM for compound 20) with no measurable antibacterial activity, confirming an antivirulence mechanism orthogonal to traditional antibiotics [1][2]. The scaffold's specificity for the DNA-binding domain—with differential sensitivity observed even between homologs sharing 79% sequence identity—supports rational, structure-guided optimization. Use in phenotypic screens for T3SS-dependent cytotoxicity protection in P. aeruginosa or Y. pseudotuberculosis co-culture infection models is directly supported by published whole-cell assay data [1].

Multi-Target Directed Ligand (MTDL) Design for Neurodegenerative Disease Programs

Incorporate 1-hydroxybenzimidazole or its hydroxyphenyl derivatives as the metal-chelating and Aβ-modulating pharmacophoric unit in MTDL design for Alzheimer's disease. Evidence from DNP-BIM hybrid studies demonstrates that the hydroxybenzimidazole moiety confers Cu(II) and Zn(II) chelation capacity and contributes to Aβ-induced neurotoxicity reduction, while maintaining cholinergic activity when conjugated to an AChE-targeting moiety [1]. The favorable in silico pharmacokinetic profile (zero Rule-of-5 violations for the parent, good predicted oral bioavailability for non-nitro derivatives) supports progression to in vivo PK/PD studies. This application scenario is specifically recommended when the research goal is simultaneous engagement of cholinergic, metal-ion, and amyloid-related pathological pathways.

Metal-Free C–H Functionalization Methodology Using N-Oxyl Radical Catalysis

Utilize 1-hydroxybenzimidazole as the precursor for a tunable N-oxyl radical catalyst platform in direct C–H functionalization reactions. The N-hydroxy moiety at the 1-position is structurally essential for radical generation; 2-hydroxybenzimidazole and 5-hydroxybenzimidazole are catalytically inactive in this context [1]. The published protocol enables metal-free synthesis of acyl fluorides from aldehydes under mild conditions, with the flexibly modifiable benzimidazole core allowing tuning of steric and electronic properties to optimize catalytic performance for specific substrate classes [1]. Researchers developing green chemistry or late-stage functionalization methodologies should verify the 1-hydroxy substitution pattern of their starting material, as the isomeric identity is critical to catalytic competence.

Membrane Lipid Peroxidation Studies: Tissue-Specific Antioxidant Screening

Employ 1-hydroxybenzimidazole (OBI) as a reference compound for structure-activity relationship studies of membrane-stabilizing antioxidants. The compound shows strong inhibition of lipid peroxidation in liver microsomes but is inactive in brain synaptosomes, providing a tissue-selective baseline for comparative screening of novel analogs [1]. The established potency rank order (AOBI > OBI >> AEBI, where AEBI is inactive) offers a well-defined SAR framework for optimizing alkyl-substituted derivatives. Researchers investigating hepatoprotective antioxidants should prioritize 1-hydroxybenzimidazole derivatives over 5-hydroxybenzimidazole, which operates via a distinct UV-induced photoprotective mechanism and is not directly comparable in the ascorbate/NADPH-dependent LPO assay context [1][2].

Quote Request

Request a Quote for 1-Hydroxybenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.